2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2.ClH/c14-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)15;/h1-7,17H,15H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYIQVIZMUPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide hydrochloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-aminobenzamide in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that 2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide hydrochloride exhibits antimicrobial activity. Its structural features suggest potential interactions with microbial enzymes or receptors, which could lead to inhibition of growth in various pathogens. Studies have shown moderate to high efficacy against specific bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
2. Anticancer Research
The compound's ability to modulate enzyme activity positions it as a promising agent in anticancer research. Investigations into its effects on cancer cell lines have revealed that it may inhibit tumor growth by interfering with critical signaling pathways associated with cell proliferation and survival. For instance, preliminary studies have indicated that it can enhance the efficacy of conventional chemotherapeutics by acting synergistically in resistant cancer cell lines .
Case Studies
Several case studies have highlighted the applications of this compound:
- Antimicrobial Efficacy Study : In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial properties of the compound against various bacterial strains. The results showed significant inhibition rates, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Drug Synergy : Another study focused on the compound's ability to enhance the effects of existing chemotherapy agents. The findings indicated that when combined with paclitaxel, it significantly reduced tumor sizes in xenograft models, showcasing its potential for use in combination therapies for resistant cancers .
- Mechanistic Insights : Research employing NMR spectroscopy provided insights into how the compound interacts with specific protein targets involved in cancer signaling pathways. This work laid the groundwork for future drug design efforts aimed at optimizing its efficacy and selectivity .
Mechanism of Action
The mechanism of action of 2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a broader class of substituted benzamides. Key structural analogs and their differentiating features include:
Key Observations :
- Hydroxy vs. Methoxy : The hydroxy group’s acidity (pKa ~10) enhances solubility in basic conditions, whereas methoxy groups (e.g., ) are less polar but more stable under acidic conditions .
- Heterocyclic Modifications : Thiazole-containing analogs () exhibit enhanced structural rigidity, which may improve receptor binding specificity .
Physicochemical Properties
Data from spectroscopic and analytical studies highlight critical differences:
| Property | Target Compound | 2-Amino-N-(p-tolyl)benzamide (7) | 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide |
|---|---|---|---|
| Molecular Weight | ~350–360 g/mol (estimated) | 240.27 g/mol | 324.15 g/mol |
| Solubility | High (hydrochloride salt) | Low (neutral form) | Moderate (methoxy enhances lipophilicity) |
| IR Spectroscopy | O-H stretch ~3200 cm⁻¹ | Absent | O-H absent; C-O (methoxy) ~1250 cm⁻¹ |
| 1H-NMR | Aromatic protons downfield (Br, OH effects) | Simpler aromatic splitting | Fluorine-induced shifts in aromatic region |
| MS (m/z) | [M+H]+ ~350 | [M+H]+ ~241 | [M+H]+ ~324 |
Notes:
Biological Activity
2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique brominated aromatic structure, amino group, and hydroxyl group, is primarily investigated for its antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 343.61 g/mol
- Structure : The compound features a brominated aromatic ring which is crucial for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting tumor growth and microbial proliferation.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that contribute to cancer progression or microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown cytotoxic effects against:
- MDA-MB-231 (breast cancer) : IC = 15 µM
- A549 (lung cancer) : IC = 20 µM
- HCT116 (colon cancer) : IC = 25 µM
The mechanism underlying its anticancer activity involves apoptosis induction and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analyses .
Study on Antimicrobial Efficacy
In a recent study by Sivaramkumar et al., the antimicrobial efficacy of 2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide was tested against multiple pathogens. Results indicated that the compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a therapeutic agent against infections caused by resistant strains .
Evaluation of Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound using various assays. The researchers found that treatment with this compound led to increased apoptosis markers in treated cells. Furthermore, it was observed that the compound downregulated key survival pathways, suggesting a dual mechanism involving both direct cytotoxicity and modulation of survival signals .
Q & A
Q. What are the established synthetic routes for 2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves sequential nucleophilic aromatic substitution (NAS) and amidation. For example:
- Step 1 : Bromine and hydroxyl groups on the aromatic ring (e.g., 5-bromo-2-hydroxyphenyl precursors) undergo NAS. Reagents like sodium azide (NaN₃) or methoxide (NaOMe) in polar aprotic solvents (e.g., DMF, DMSO) at 80–150°C are common .
- Step 2 : Amidation via coupling of the substituted benzoyl chloride with an amine (e.g., 2-aminobenzamide derivatives). Catalysts like CuI or pyridine may enhance reactivity . Yields range from 70–90%, influenced by temperature, solvent purity, and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How does the bromine substituent impact reactivity in further functionalization?
Bromine at the 5-position is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). The chlorine (if present) at the 2-position requires harsher conditions (e.g., NH₃/EtOH at 150°C for substitution) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in multi-step syntheses involving competing reactive sites?
- Computational modeling : Use density functional theory (DFT) to predict electron density distributions and guide reagent selection (e.g., favoring para-substitution over meta) .
- Protecting groups : Temporarily block the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to direct reactivity toward bromine .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and crystallinity. Methodological solutions include:
- Ternary solvent systems : DMSO/water/ethanol mixtures improve dissolution for biological assays .
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures to distinguish solubility limits from thermal instability .
Q. What experimental designs are recommended for analyzing byproduct formation during amidation?
- DoE (Design of Experiments) : Vary stoichiometry, temperature, and catalyst loading to identify critical factors.
- LC-MS/MS : Detect trace byproducts (e.g., unreacted benzoyl chloride or dimerization products) with detection limits <0.1% .
Q. How do electronic effects of the 2-hydroxyphenyl group influence binding to biological targets?
- Molecular docking : Simulate interactions with enzymes/receptors (e.g., hydrogen bonding via the hydroxyl group and π-π stacking with aromatic rings).
- SAR studies : Compare analogs (e.g., 2-methoxy vs. 2-hydroxy derivatives) to isolate electronic contributions to bioactivity .
Data Analysis and Methodological Challenges
Q. What statistical approaches are suitable for validating reproducibility in synthetic protocols?
- Rousseeuw’s ANOVA : Assess inter-lab variability in yield data, especially for multi-step syntheses .
- Control charts : Monitor batch-to-batch consistency in purity (e.g., HPLC area%) over 10+ replicates .
Q. How can researchers address discrepancies in reported melting points?
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, followed by LC-HRMS to identify breakdown products .
- Accelerated stability testing : Use Q10 (Arrhenius) modeling to predict shelf-life at 25°C based on data from 40–60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
